molecular formula C25H16ClI B2822239 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene CAS No. 851119-15-8

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

Cat. No.: B2822239
CAS No.: 851119-15-8
M. Wt: 478.76
InChI Key: UPHHOQYTUCJZMY-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene is a chemical compound with the molecular formula C25H16ClI It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features both chlorine and iodine substituents on the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the halogenation of 9,9-diphenylfluorene. The process begins with the chlorination of 9,9-diphenylfluorene to introduce the chlorine atom at the 2-position. This is followed by iodination at the 7-position using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as proteins or nucleic acids, altering their function. The pathways involved can include binding to active sites, inducing conformational changes, or participating in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9,9-diphenyl-9H-fluorene
  • 7-Iodo-9,9-diphenyl-9H-fluorene
  • 9,9-Diphenyl-9H-fluorene

Uniqueness

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and physical properties. This dual substitution allows for a wider range of chemical modifications and applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

2-chloro-7-iodo-9,9-diphenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHHOQYTUCJZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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